7-Bromo-5-fluoro-3-methyl-1H-indole

Overview

Description

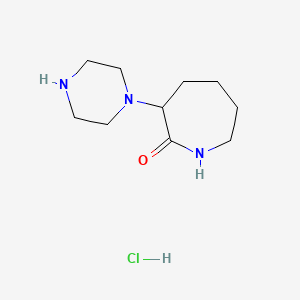

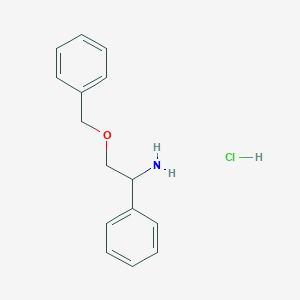

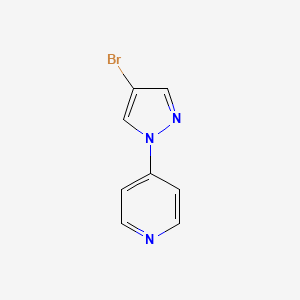

“7-Bromo-5-fluoro-3-methyl-1H-indole” is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom, a fluorine atom, and a methyl group attached to an indole ring . The exact positions of these substituents can be inferred from the name of the compound.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.06 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information.Scientific Research Applications

Antitumor Activities

- 7-Bromo-5-fluoro-3-methyl-1H-indole derivatives have been synthesized and evaluated for their antitumor activities. Some of these derivatives demonstrated significant inhibitory activity against specific cell lines, indicating their potential in cancer research and therapy (Houxing, 2009).

Fluorescence Spectra Studies

- The absorption and fluorescence spectra of various indole derivatives, including this compound, have been studied. These studies contribute to understanding the photophysical properties of these compounds, which could have implications in areas like material science and biological imaging (Carić et al., 2004).

Biochemical Synthesis and Applications

- Research into the conversion of substituted indoles into indirubin and indigo derivatives has been conducted. This includes the study of this compound derivatives, which might be useful in biochemical and pharmaceutical applications (Shim, Chang, & Kim, 1998).

Pharmaceutical Development

- This compound has been used in the synthesis of pharmaceutical compounds, like 5-HT6 antagonists, which have potential therapeutic applications in neuropsychiatric disorders (Isherwood et al., 2012).

Chemical Synthesis and Analysis

- The compound has been utilized in various chemical syntheses and analyses, contributing to the development of new chemical methodologies and compounds with potential applications in different scientific fields (Mckittrick et al., 1990).

Molecular Structure and Interaction Studies

- Studies on the molecular structure and intermolecular interactions of indole derivatives, including this compound, provide insights into the physical and chemical properties of these molecules, which is essential for drug design and material science (Barakat et al., 2017).

Photophysical Properties and Sensor Development

- Research into the photophysical properties of new fluorescent indole derivatives, derived from this compound, has implications for developing fluorescent probes and sensors (Pereira et al., 2010).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 7-bromo-5-fluoro-3-methyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, contributing to the compound’s overall biological activity.

Result of Action

Given the known biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

7-bromo-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPHXXHZNPGTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694852 | |

| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883001-24-9 | |

| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1441446.png)

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)